![molecular formula C9H16Cl2N2 B1525853 Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride CAS No. 1334146-92-7](/img/structure/B1525853.png)
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride
Overview
Description
Physical And Chemical Properties Analysis
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride has a molecular weight of 223.14 g/mol. Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Catalysis
Synthesis of Tetrahydropyridines Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This synthesis pathway is instrumental in the creation of complex molecules with potential applications in various fields including medicinal chemistry (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrazolo[3,4-b]pyridine Products The compound also plays a role in the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This is achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, a process useful for preparing new N-fused heterocycle products (Ghaedi et al., 2015).
Ruthenium-Catalyzed Carbonylation A remarkable application involves ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides, where the pyridin-2-ylmethylamino moiety of ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride functions as a bidentate directing group. This methodology facilitates the introduction of a wide array of functional groups into aromatic amides, showcasing the compound's versatility in complex synthesis processes (Inoue, Shiota, Fukumoto, & Chatani, 2009).
Structural and Conformational Studies
Conformational Analysis of Derivatives Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride derivatives have been synthesized and analyzed for their conformational and stereodynamic properties using NMR spectroscopy. These studies have revealed dynamic processes due to nitrogen inversion at the central amine nitrogen, contributing valuable insights into the conformational behavior of such compounds (Korošec et al., 2006).
Crystal Structure Analysis The compound's derivatives have also been investigated through crystal structure analysis. For instance, 3-chloropyridin-2-amine, a by-product in the synthesis involving ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride, demonstrates interesting intermolecular interactions, providing insights into the molecular arrangement and potential applications in material science or drug design (Hu, Yang, Luo, & Li, 2011).
Safety And Hazards
properties
IUPAC Name |
N-ethyl-1-pyridin-4-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-11-8(2)9-4-6-10-7-5-9;;/h4-8,11H,3H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJLVBPZQPSDTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=NC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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